molecular formula C43H37NO2Sn2 B14364787 2,6-Bis{[(triphenylstannyl)oxy]methyl}pyridine CAS No. 90073-99-7

2,6-Bis{[(triphenylstannyl)oxy]methyl}pyridine

Cat. No.: B14364787
CAS No.: 90073-99-7
M. Wt: 837.2 g/mol
InChI Key: VNTVYXODKDHBDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Bis{[(triphenylstannyl)oxy]methyl}pyridine is a chemical compound with the molecular formula C43H37NO2Sn2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two triphenylstannyl groups attached to the pyridine ring through oxygen linkages.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis{[(triphenylstannyl)oxy]methyl}pyridine typically involves the reaction of 2,6-bis(hydroxymethyl)pyridine with triphenyltin chloride. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the stannyl ether linkages. The reaction conditions usually include:

  • Solvent: Anhydrous tetrahydrofuran (THF)
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis{[(triphenylstannyl)oxy]methyl}pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The triphenylstannyl groups can be substituted with other functional groups.

    Oxidation and Reduction: The pyridine ring and the stannyl groups can participate in oxidation and reduction reactions.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as halides or organometallic compounds can be used to replace the triphenylstannyl groups.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various organometallic derivatives, while oxidation and reduction reactions can modify the pyridine ring or the stannyl groups.

Scientific Research Applications

2,6-Bis{[(triphenylstannyl)oxy]methyl}pyridine has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other organometallic compounds and catalysts.

    Biology: It can be used in the study of metal-organic frameworks and their interactions with biological molecules.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-Bis{[(triphenylstannyl)oxy]methyl}pyridine involves its ability to form stable complexes with various metal ions. The triphenylstannyl groups can coordinate with metal centers, facilitating the formation of metal-organic frameworks. These interactions can influence the reactivity and properties of the compound, making it useful in catalysis and material science.

Comparison with Similar Compounds

Similar Compounds

    2,6-Bis(hydroxymethyl)pyridine: A precursor in the synthesis of 2,6-Bis{[(triphenylstannyl)oxy]methyl}pyridine.

    2,6-Bis(chloromethyl)pyridine: Another derivative of pyridine with different functional groups.

    2,6-Bis(trimethylsilyloxy)methylpyridine: Similar structure but with trimethylsilyl groups instead of triphenylstannyl groups.

Uniqueness

This compound is unique due to the presence of triphenylstannyl groups, which provide distinct reactivity and coordination properties. This makes it particularly useful in the synthesis of metal-organic frameworks and as a precursor for other organometallic compounds.

Properties

CAS No.

90073-99-7

Molecular Formula

C43H37NO2Sn2

Molecular Weight

837.2 g/mol

IUPAC Name

triphenyl-[[6-(triphenylstannyloxymethyl)pyridin-2-yl]methoxy]stannane

InChI

InChI=1S/C7H7NO2.6C6H5.2Sn/c9-4-6-2-1-3-7(5-10)8-6;6*1-2-4-6-5-3-1;;/h1-3H,4-5H2;6*1-5H;;/q-2;;;;;;;2*+1

InChI Key

VNTVYXODKDHBDH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)OCC4=NC(=CC=C4)CO[Sn](C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.